

5-Nitro-2-indanone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2-indanone

Cat. No.: B051443

[Get Quote](#)

An In-depth Technical Guide to **5-Nitro-2-indanone**: Chemical Properties and Structure

Introduction

5-Nitro-2-indanone is a chemical compound belonging to the indanone family. The indanone core structure is a recognized "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds and natural products.^{[1][2]} Indanone derivatives have shown a wide array of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral properties.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **5-Nitro-2-indanone** for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

5-Nitro-2-indanone features a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone group at position 2. A nitro group (NO_2) is substituted at position 5 of the benzene ring.

Identifier	Value
IUPAC Name	5-nitro-1,3-dihydroinden-2-one[3]
CAS Number	116530-60-0[3][4][5]
Molecular Formula	C ₉ H ₇ NO ₃ [3][4][6][7]
SMILES	C1C(=O)CC2=C1C=CC(=C2)--INVALID-LINK-- [O-][8]
InChI	InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2[6][7]
InChIKey	VSEBFWRYDORZJI-UHFFFAOYSA-N[3][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Nitro-2-indanone**. These properties are crucial for handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	177.16 g/mol [3][4][6][7]
Appearance	Light brown to brown solid[6] or reddish-brown crystals[9]
Melting Point	141-143°C[9]
Boiling Point (Predicted)	340.6 ± 42.0 °C at 760 mmHg[4][6]
Density (Predicted)	1.396 ± 0.06 g/cm ³ [6]
Storage Temperature	Room Temperature, Sealed in dry conditions[6]

Experimental Protocols

Synthesis of 5-Nitro-2-indanone

A common method for the synthesis of **5-Nitro-2-indanone** is through the nitration of 2-indanone.[9]

Materials:

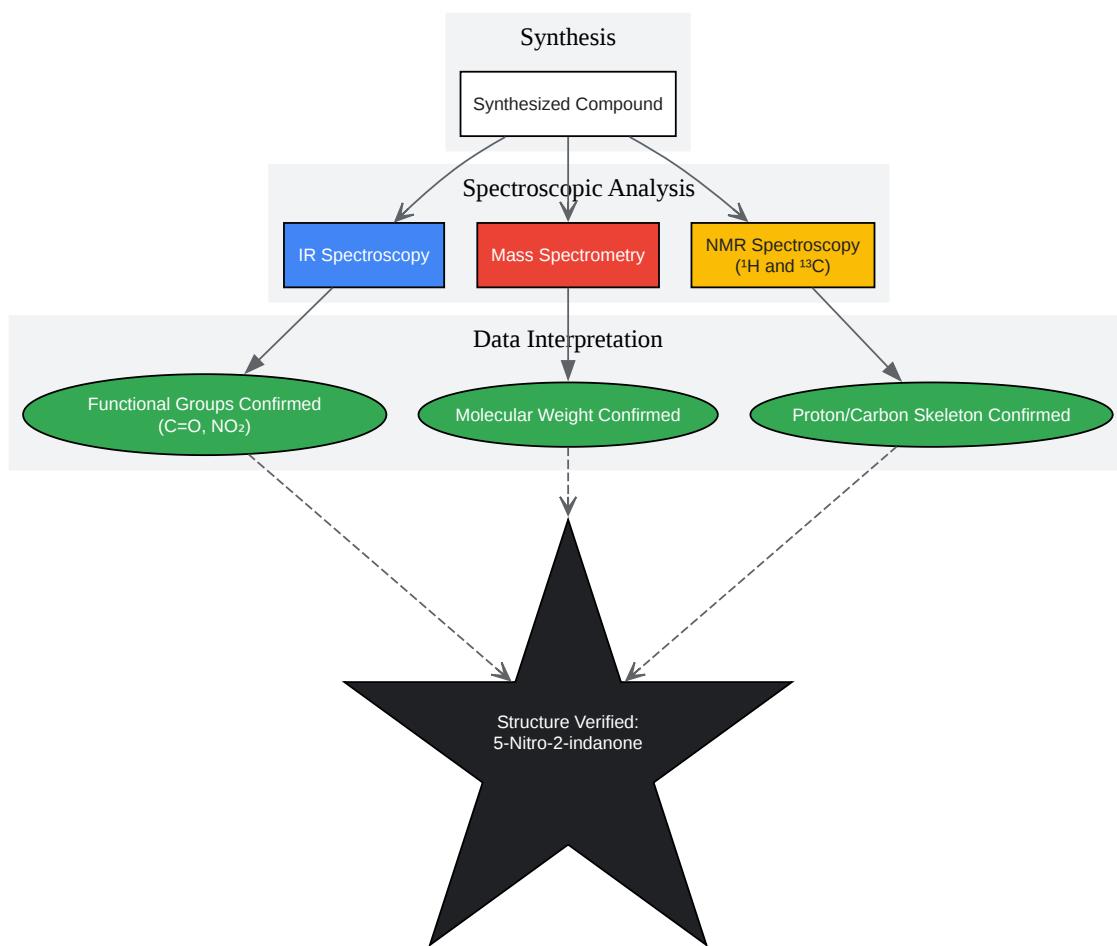
- 2-indanone (5.6 g)
- Chloroform (40 mL)
- 95% Fuming nitric acid (13 mL)
- 10% Sodium hydroxide solution
- Saturated saline solution
- Ethyl acetate
- Cyclohexane

Procedure:

- Preparation: Add 5.6 g of 2-indanone and 40 mL of chloroform to a 250 mL single-neck flask. In a separate container, measure 13 mL of 95% fuming nitric acid.[9]
- Cooling: Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.[9]
- Nitration Reaction: Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring.[9]
- Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The product has an R_f value of 0.64, while the starting material (2-indanone) has an R_f of 0.79.[9]
- Completion: After the addition is complete, continue the reaction at -20°C for an additional 20 minutes to ensure it goes to completion.[9]
- Quenching: Quench the reaction by adding it to 60 mL of a 10% sodium hydroxide solution mixed with ice water.[9]

- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the upper aqueous phase with chloroform (3 x 30 mL).[9]
- Washing: Combine the organic phases and wash with a saturated saline solution until the pH is neutral.[9]
- Isolation: Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.[9]
- Purification: Recrystallize the solid from ethyl acetate and cyclohexane. Cooling the solution yields reddish-brown crystals. Filter the crystals to obtain pure **5-nitro-2-indanone**. The reported yield is 3.8 g (49.5%).[9]

[Click to download full resolution via product page](#)


Figure 1. Synthesis workflow for **5-Nitro-2-indanone**.

Structural Characterization

While specific spectral data for **5-Nitro-2-indanone** is not readily available in the provided search results, a standard characterization workflow would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.

- Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For **5-Nitro-2-indanone**, characteristic peaks would be expected for the carbonyl (C=O) group of the ketone (typically around 1715 cm^{-1} for a saturated ketone), the C-NO₂ stretching of the nitro group, and C-H stretches for the aromatic and aliphatic protons. [10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would provide information on the number and environment of hydrogen atoms. Distinct signals would be expected for the protons on the aromatic ring and the methylene (CH₂) protons of the five-membered ring.

- ^{13}C NMR: Would show distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (some shifted due to the electron-withdrawing nitro group), and the aliphatic carbons.
- Mass Spectrometry (MS): This analysis would confirm the molecular weight of the compound. The molecular ion peak (M^+) would be expected at an m/z ratio corresponding to the molecular weight of 177.16.^[3] Fragmentation patterns could provide further structural evidence.

[Click to download full resolution via product page](#)

Figure 2. Logical workflow for structural characterization.

Safety and Handling

According to GHS hazard statements, **5-Nitro-2-indanone** is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[3]

Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.^[4] Work should be conducted in a well-ventilated area.^[4]

Biological Context and Potential Applications

The indanone scaffold is a key component in numerous compounds with significant biological activity.^[1] The most notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.^[2] The presence of a nitro group can also influence the biological activity of a molecule.^[11] While specific biological activities for **5-Nitro-2-indanone** have not been detailed in the search results, its structure as an indanone derivative makes it a compound of interest for screening in various therapeutic areas, such as oncology, neurology, and infectious diseases.^{[1][2]} It serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Nitro-2-indanone | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nitro-2-indanone - Safety Data Sheet [chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 5-Nitro-2-indanone CAS#: 116530-60-0 [m.chemicalbook.com]
- 7. 5-Nitro-2-indanone | CAS: 116530-60-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. PubChemLite - 5-nitro-2-indanone (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 9. 5-Nitro-2-indanone | 116530-60-0 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Nitro-2-indanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051443#5-nitro-2-indanone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com